Cas no 2757922-49-7 (5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid)

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic compound featuring a benzothiophene core functionalized with a methoxymethyl group at the 5-position and a carboxylic acid at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The methoxymethyl moiety enhances solubility and reactivity, while the carboxylic acid group allows for further derivatization, such as amide or ester formation. Its well-defined chemical properties and stability under various conditions make it suitable for use in medicinal chemistry research, where precise functionalization is critical. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic applications.
5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid structure
2757922-49-7 structure
Product name:5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid
CAS No:2757922-49-7
MF:C11H10O3S
Molecular Weight:222.260302066803
CID:6612285
PubChem ID:70353708

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • SCHEMBL10374158
    • 2757922-49-7
    • 5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
    • EN300-37346457
    • 5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid
    • インチ: 1S/C11H10O3S/c1-14-6-7-2-3-9-8(4-7)5-10(15-9)11(12)13/h2-5H,6H2,1H3,(H,12,13)
    • InChIKey: BCRIXKGKKBSJHC-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC2C=C(COC)C=CC1=2

計算された属性

  • 精确分子量: 222.03506535g/mol
  • 同位素质量: 222.03506535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.8Ų
  • XLogP3: 2.5

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37346457-0.5g
5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
2757922-49-7 95.0%
0.5g
$1180.0 2025-03-18
Enamine
EN300-37346457-2.5g
5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
2757922-49-7 95.0%
2.5g
$2408.0 2025-03-18
Enamine
EN300-37346457-0.1g
5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
2757922-49-7 95.0%
0.1g
$1081.0 2025-03-18
Enamine
EN300-37346457-0.25g
5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
2757922-49-7 95.0%
0.25g
$1131.0 2025-03-18
Enamine
EN300-37346457-1.0g
5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
2757922-49-7 95.0%
1.0g
$1229.0 2025-03-18
Enamine
EN300-37346457-0.05g
5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
2757922-49-7 95.0%
0.05g
$1032.0 2025-03-18
Enamine
EN300-37346457-10.0g
5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
2757922-49-7 95.0%
10.0g
$5283.0 2025-03-18
Enamine
EN300-37346457-5.0g
5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
2757922-49-7 95.0%
5.0g
$3562.0 2025-03-18

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid 関連文献

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acidに関する追加情報

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic Acid: A Comprehensive Overview

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid, with the CAS number 2757922-49-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiophene derivatives, which have gained attention due to their potential applications in drug discovery and material science. The structure of this compound features a benzothiophene ring system, a methoxymethyl group attached at the 5-position, and a carboxylic acid group at the 2-position. These structural elements contribute to its unique chemical properties and biological activities.

The benzothiophene ring system is a fused bicyclic structure consisting of a benzene ring and a thiophene ring. This arrangement imparts aromaticity and stability to the molecule. The presence of the methoxymethyl group introduces additional functionality, such as increased lipophilicity and potential for hydrogen bonding, which can influence the compound's solubility and bioavailability. The carboxylic acid group at the 2-position adds acidity and can participate in various chemical reactions, making it a versatile functional group for further modification.

Recent studies have highlighted the potential of benzothiophene derivatives as candidates for anti-cancer and anti-inflammatory drugs. For instance, research has shown that certain benzothiophene derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to their ability to target specific signaling pathways or cellular components involved in cancer progression. The methoxymethyl substitution in this compound may enhance its ability to penetrate cellular membranes, thereby improving its efficacy as a therapeutic agent.

In addition to its pharmacological applications, 5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid has been explored for its potential in materials science. Its aromatic structure and functional groups make it a candidate for use in organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs). Recent advancements in synthetic methods have enabled the precise control of molecular architecture, allowing researchers to tailor the electronic properties of benzothiophene derivatives for specific applications.

The synthesis of this compound typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. For example, one common approach involves the coupling of benzothiophene derivatives with aldehyde or ketone groups followed by oxidation to introduce the carboxylic acid functionality. The introduction of the methoxymethyl group can be achieved through alkylation or acylation reactions, depending on the desired regiochemistry.

From an environmental standpoint, understanding the fate and toxicity of 5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid is crucial for its safe handling and application. Recent toxicological studies have focused on assessing its potential genotoxicity and ecotoxicity. These studies are essential for determining safe exposure limits and ensuring that its use does not pose risks to human health or ecosystems.

In conclusion, 5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid, CAS number 2757922-49-7, represents a promising compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in both academic and industrial settings.

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